Ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a complex organic compound belonging to the benzodiazepine class. This compound is characterized by its unique structure that incorporates various functional groups, making it a subject of interest in medicinal chemistry. The molecular formula for this compound is C20H22ClN3O3, and it has a molecular weight of approximately 393.86 g/mol.
The compound's structure includes a benzodiazepine core, which is known for its pharmacological properties, particularly in the central nervous system. Its potential applications span various scientific fields, including pharmacology and medicinal chemistry.
This compound can be classified under the following categories:
The synthesis of ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate generally involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Catalysts may also be employed to facilitate certain transformations.
The molecular structure of ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate can be represented using various structural notations:
InChI=1S/C20H22ClN3O3/c1-12(2)16(18)20(24)25-19(21)15(17(12)23)14(22)13(3)4/h4,12H,1,3H2,(H,21,24)
This notation provides a standardized way to represent the compound's structure.
The following data summarizes key molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C20H22ClN3O3 |
Molecular Weight | 393.86 g/mol |
Melting Point | Not available |
Ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate undergoes various chemical reactions typical of benzodiazepines:
These reactions are essential for modifying the compound's properties or for synthesizing derivatives that may exhibit enhanced biological activity.
The mechanism of action for compounds in the benzodiazepine class generally involves modulation of neurotransmitter activity in the brain. Specifically:
While specific physical properties such as melting point and boiling point were not provided in the sources reviewed, typical characteristics for similar compounds include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Appearance | White to off-white solid |
Chemical stability and reactivity are crucial for applications in drug development. Ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is expected to be stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2 -yl)acetate has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: